molecular formula C7H4ClF3 B14039370 1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene

1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene

Cat. No.: B14039370
M. Wt: 180.55 g/mol
InChI Key: STLHMRKUXUNGHV-UHFFFAOYSA-N
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Description

1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4ClF3 It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene typically involves the introduction of chlorine and fluorine atoms onto a benzene ring. One common method is the halogenation of benzene derivatives using reagents such as chlorine and fluorine sources under controlled conditions. For example, the reaction of 1-chloro-2,6-difluorobenzene with a fluoromethylating agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where benzene derivatives are treated with chlorine and fluorine gases in the presence of catalysts. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can form strong bonds with other atoms, influencing the compound’s reactivity and stability. These interactions can affect various molecular pathways, making the compound useful in different applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2,6-difluorobenzene
  • 2,6-Difluoro-3-(fluoromethyl)benzene
  • 1-Chloro-3-(fluoromethyl)benzene

Uniqueness

1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical properties, such as reactivity and stability, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

Molecular Formula

C7H4ClF3

Molecular Weight

180.55 g/mol

IUPAC Name

2-chloro-1,3-difluoro-4-(fluoromethyl)benzene

InChI

InChI=1S/C7H4ClF3/c8-6-5(10)2-1-4(3-9)7(6)11/h1-2H,3H2

InChI Key

STLHMRKUXUNGHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CF)F)Cl)F

Origin of Product

United States

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